
(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide, also known as HT-0712, is a novel small molecule compound that has gained attention in the scientific research community due to its potential therapeutic applications.
作用机制
The mechanism of action of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis, which can inhibit cancer cell growth. Additionally, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to inhibit the activity of NF-κB, a signaling pathway involved in inflammation. Inhibition of NF-κB can reduce the production of pro-inflammatory cytokines, which can reduce inflammation. Finally, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to reduce oxidative stress and inflammation in the brain, which can protect against neurodegenerative diseases.
Biochemical and Physiological Effects
(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to have several biochemical and physiological effects. In cancer research, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to induce apoptosis and cell cycle arrest in cancer cells. Inflammation research has shown that (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide reduces the production of pro-inflammatory cytokines. Neurodegenerative disease research has shown that (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide reduces oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
The advantages of using (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide in lab experiments include its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Additionally, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to have low toxicity and good pharmacokinetic properties. The limitations of using (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide in lab experiments include its limited availability and high cost.
未来方向
There are several future directions for the research of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail to better understand how it works. Additionally, future research could focus on developing more efficient synthesis methods for (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide to increase its availability and reduce its cost. Finally, future research could investigate the potential of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide as a drug candidate for clinical trials.
合成方法
The synthesis of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide involves a multi-step process that includes the reaction of 5-hydroxypentylthiophene with thiophene-2-carboxylic acid chloride to form 5-(thiophen-2-yl)-3-pentylthiophene-2-carboxylic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and 4-(dimethylamino)pyridine to form the acrylamide product, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide. The purity of the compound is achieved through column chromatography and recrystallization.
科学研究应用
(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been shown to have potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Neurodegenerative disease research has shown that (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has neuroprotective properties by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(E)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-9-6-13(14-7-11-20-12-14)5-8-17-16(19)4-3-15-2-1-10-21-15/h1-4,7,10-13,18H,5-6,8-9H2,(H,17,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCKODRTRLRZMJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

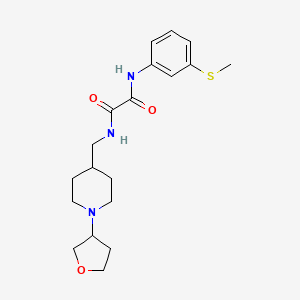
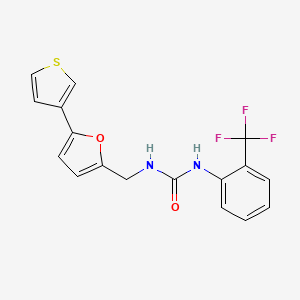
![4-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2946362.png)

![2-{4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2946366.png)

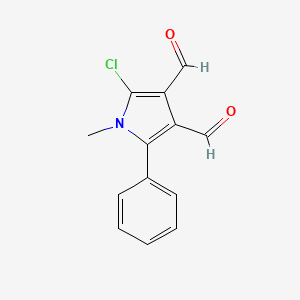
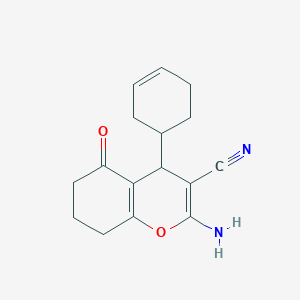
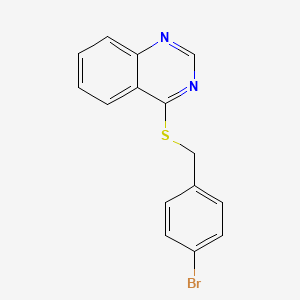
![(3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide](/img/structure/B2946372.png)
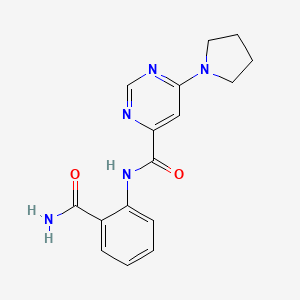
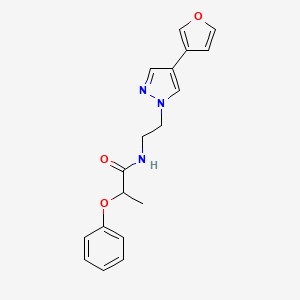
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid](/img/structure/B2946378.png)
![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2946382.png)